2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C13H11N3OS2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H11N3OS2/c1-9-7-18-13(14-9)19-8-11-15-16-12(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
KSHMNWAGZWTZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Methylthiazole-2-thiol Intermediate
The synthesis begins with the preparation of 4-methylthiazole-2-thiol , a critical intermediate. As demonstrated in analogous protocols, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to yield a thiazole core. Subsequent hydrolysis or substitution reactions introduce the thiol group. For instance, treatment with potassium hydroxide and carbon disulfide at 280–285°C under high pressure (600–700 psi) generates the mercaptothiazole derivative.
Key Reaction Conditions :
Thioether Linkage Formation
The thiol group is alkylated using ethyl chloroacetate in dry acetone with potassium carbonate as a base. This step forms ethyl 2-((4-methylthiazol-2-yl)thio)acetate , with the reaction typically requiring 10 hours of reflux.
Optimization Notes :
Hydrazide Formation and Cyclization
The ester intermediate is converted to 2-((4-methylthiazol-2-yl)thio)acetohydrazide via reflux with hydrazine hydrate in ethanol (8 hours, 75% yield). Cyclization with benzoic acid derivatives in phosphoryl chloride (POCl₃) completes the oxadiazole ring. For phenyl-substituted variants, refluxing for 5 hours at 100°C yields the final product.
Critical Cyclization Parameters :
Green One-Pot Synthesis
A environmentally benign approach avoids toxic solvents and multi-step protocols. As detailed in patent CN108997252B, N-hydroxybenzamidine derivatives react with carbonylation reagents (e.g., triphosgene) in water under alkaline conditions. While this method is optimized for unsubstituted oxadiazoles, adapting it for the target compound requires substituting N-hydroxybenzamidine with a pre-functionalized precursor containing the 4-methylthiazole-thio-methyl group.
Advantages :
Limitations :
-
Limited substrate scope for complex derivatives
-
Requires precursor functionalization
Structural Characterization and Analytical Data
The synthesized compound is validated using spectroscopic techniques:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Method | Green One-Pot |
|---|---|---|
| Reaction Time | 20–24 hours | 1–5 hours |
| Solvent Toxicity | High (POCl₃, acetone) | Low (water) |
| Yield | 66–79% | 70–78% |
| Substrate Flexibility | High | Moderate |
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Ensuring proper ring closure during POCl₃-mediated cyclization requires strict temperature control.
-
Purification : Suction filtration and recrystallization from ethanol/chloroform are essential to isolate the product.
-
Scalability : The green method’s reliance on precursor availability limits industrial adaptation .
Chemical Reactions Analysis
WAY-659204 undergoes various chemical reactions:
Oxidation: It can be oxidized under mild conditions to form its corresponding oxo compound.
Reduction: Reduction of the triazole ring or other functional groups may yield different derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to diverse analogs.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered pharmacological profiles.
Scientific Research Applications
Medicine: Researchers are exploring its use as an anticancer agent due to its interactions with specific molecular targets.
Chemical Biology: It serves as a valuable tool compound for studying cellular pathways.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. preliminary studies suggest that WAY-659204 interacts with specific protein kinases or enzymes involved in cell signaling pathways. Further investigations are needed to elucidate its precise targets and downstream effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~4.0 | 329.4 | <10 (aqueous) |
| 2-(Phenoxymethyl)-5-phenyl-oxadiazole | 3.2 | 266.3 | 25 (DMSO) |
| 2-(2-Bromo-3-nitrophenyl)-5-phenyl | 3.8 | 378.1 | 15 (DMSO) |
Biological Activity
The compound 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 1062221-21-9) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 289.4 g/mol . The structure features a thiazole ring linked to a phenyl group through an oxadiazole moiety, which is known to enhance biological activity in various compounds.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:
- Antitubercular Activity : Compounds containing the 1,3,4-oxadiazole structure have shown promising results against Mycobacterium tuberculosis. For instance, studies have reported that certain oxadiazole derivatives achieved over 90% inhibition of M. tuberculosis at specific concentrations .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 2a | 250 | 92% inhibition |
| Compound 2b | 100 | 96% inhibition |
Anticancer Potential
The oxadiazole framework is also associated with anticancer activity. Various studies have synthesized oxadiazole derivatives and evaluated their effects on cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory and Analgesic Effects
Several oxadiazole derivatives have demonstrated anti-inflammatory and analgesic effects in preclinical studies. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
- Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of compounds containing the 1,3,4-oxadiazole ring combined with thiazole and pyridine. The most effective compounds exhibited significant inhibition against both active and dormant states of M. bovis BCG .
- Anticancer Research : A study by Shruthi et al. (2019) synthesized quinoline-linked oxadiazoles and evaluated their anticancer properties. The findings indicated that some derivatives showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against specific cancer cell lines .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A key intermediate, such as a thiol derivative (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol), is reacted with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield the target compound. Optimization includes adjusting pH, solvent polarity, and reaction time .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs a combination of spectroscopic techniques:
- 1H/13C-NMR : To confirm proton and carbon environments, particularly the oxadiazole ring and methylthiazole substituents.
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C bonds at ~680 cm⁻¹).
- Chromatography (HPLC/TLC) : Verifies purity (>95%) and absence of unreacted intermediates .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer : Initial screening involves:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Molecular Docking : Preliminary interaction analysis with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) to prioritize in vitro testing .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Systematic optimization includes:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates.
- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve reaction kinetics.
- Temperature Control : 60–80°C balances reactivity and side-product suppression.
Yield tracking via HPLC and DOE (Design of Experiments) validates optimal parameters .
Q. Which advanced crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. WinGX or OLEX2 interfaces assist in modeling anisotropic displacement parameters. For disordered regions, TWINABS corrects data for twinning .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Dose-Response Curves : Confirm activity thresholds (IC50/EC50) across independent replicates.
- Structural Analogs : Compare bioactivity trends with derivatives (e.g., replacing the phenyl group with fluorophenyl) to identify pharmacophore requirements.
- Meta-Analysis : Cross-reference data with published oxadiazole SAR studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding modes to enzymes (e.g., EGFR kinase) using flexible ligand protocols.
- DFT Calculations : Assess electronic properties (HOMO/LUMO energies) to correlate reactivity with bioactivity.
- MD Simulations : Trajectory analysis (100 ns) evaluates binding stability under physiological conditions .
Q. How to confirm tautomeric forms in solution versus solid state?
- Methodological Answer :
- Solid-State : SC-XRD identifies dominant tautomers (e.g., thione vs. thiol forms).
- Solution-State : Variable-temperature NMR (VT-NMR) monitors tautomeric equilibria via chemical shift changes (e.g., –SH proton at ~3.5 ppm).
- IR Spectroscopy : Detects tautomer-specific vibrations (e.g., S–H stretch at ~2550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
